N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE
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Overview
Description
N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a thiadiazole ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiadiazole intermediate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethylethylenediamine
- N,N-Dimethyltrimethylenediamine
Uniqueness
N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE is unique due to its combination of a piperidine ring and a thiadiazole ring, along with its specific functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-N,1-N-dimethyl-3-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-9(2)12-16-17-13(22-12)15-11(20)10-6-5-7-19(8-10)14(21)18(3)4/h9-10H,5-8H2,1-4H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRQTTNOOXEQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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